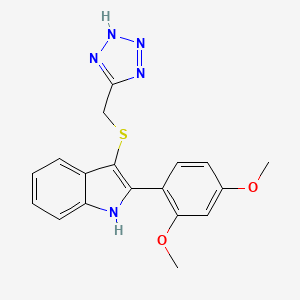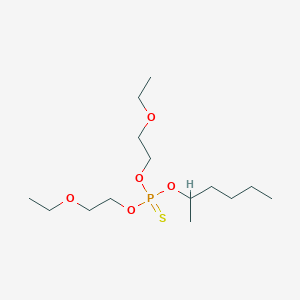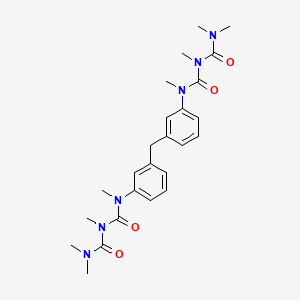
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods may involve large-scale chemical processes to ensure the efficient and cost-effective synthesis of this compound .
Chemical Reactions Analysis
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential biological activities and therapeutic applications. In industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other biuret derivatives or compounds with similar molecular structures.
Properties
CAS No. |
73728-84-4 |
|---|---|
Molecular Formula |
C25H34N6O4 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(dimethylcarbamoyl)-3-[3-[[3-[[dimethylcarbamoyl(methyl)carbamoyl]-methylamino]phenyl]methyl]phenyl]-1,3-dimethylurea |
InChI |
InChI=1S/C25H34N6O4/c1-26(2)22(32)30(7)24(34)28(5)20-13-9-11-18(16-20)15-19-12-10-14-21(17-19)29(6)25(35)31(8)23(33)27(3)4/h9-14,16-17H,15H2,1-8H3 |
InChI Key |
VUPKIWHDDXVEGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N(C)C1=CC=CC(=C1)CC2=CC(=CC=C2)N(C)C(=O)N(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


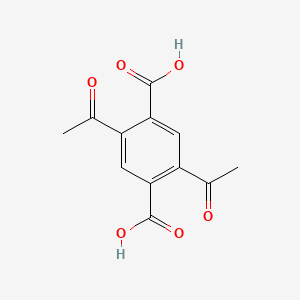
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
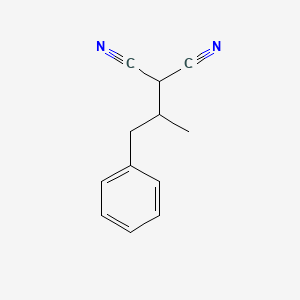

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
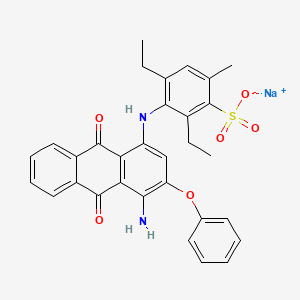
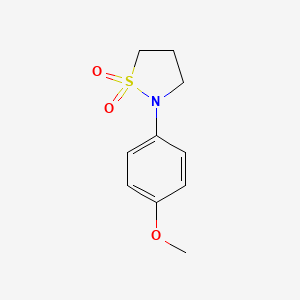
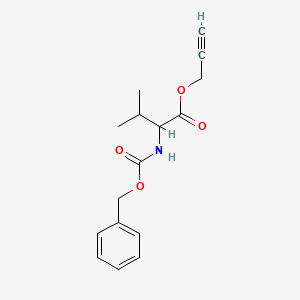
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

